5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid
Description
5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid is a sulfonamide derivative of 5-oxopentanoic acid. Its structure features a pentanoic acid backbone with a ketone group at the fifth carbon and a (4-methylphenyl)sulfonamide substituent at the same position. The molecular formula is C₁₂H₁₅NO₅S, with a molecular weight of 285.3 g/mol (calculated). This compound is of interest in medicinal chemistry and biochemical assays due to its structural resemblance to pharmacologically active sulfonamides .
Properties
IUPAC Name |
5-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-9-5-7-10(8-6-9)19(17,18)13-11(14)3-2-4-12(15)16/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUZYWLJFOTELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 5-aminopentanoic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methylbenzenesulfonyl chloride is added dropwise to a solution of 5-aminopentanoic acid in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features, molecular data, and applications of 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid and related compounds:
Biochemical Assays
The sulfonamide moiety in 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid makes it a candidate for developing enzyme-linked immunosorbent assays (ELISAs). Similar compounds, such as SA2 (5-[4-(amino)phenylsulfonamide]-5-oxopentanoic acid), have been used to detect sulfonamide antibiotics in milk with high sensitivity (IC₅₀ = 2.86 µg/L for sulfapyridine) .
Medicinal Chemistry
For example, CR 2194 (a spirocyclic derivative) inhibits gastrin-induced acid secretion in vivo (ID₅₀ = 8.7 mg/kg in dogs) .
Chemical Properties
- Solubility: The sulfonamide group increases water solubility compared to non-polar aryl derivatives (e.g., 5-(4-Methoxyphenyl)-5-oxopentanoic acid).
- Stability : Sulfonamides are generally stable under acidic conditions but may hydrolyze under strong basic conditions.
Biological Activity
5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid, also known as 5-anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid is , with an average molecular weight of approximately 249.29 g/mol. The compound features a sulfonamide group, which is known for its biological activity.
The primary mechanism of action for 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid involves the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme critical for bacterial folic acid synthesis. By inhibiting this enzyme, the compound disrupts bacterial growth and replication, making it a candidate for antibiotic development.
Antibacterial Properties
Research indicates that 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid exhibits notable antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound has been shown to effectively inhibit the growth of these bacteria in vitro, suggesting its potential as an antibiotic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the sulfonamide group can significantly influence the biological activity of the compound. For instance, variations in the aromatic substituents have been explored to enhance potency and selectivity against specific bacterial targets.
Case Studies
- In Vitro Studies : A study conducted on the antibacterial efficacy of 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. These results indicate that the compound possesses significant antibacterial properties worthy of further exploration in clinical settings.
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound's inhibition of DHPS leads to a depletion of folate levels in bacteria, ultimately resulting in cell death. This mechanism mirrors that of established sulfonamide antibiotics, reinforcing the potential therapeutic application of this compound.
Data Tables
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid | C11H13N3O4S | Antibacterial (inhibits DHPS) |
| 5-Anilino-2-(4-methylphenylsulfonyl)amino-5-oxopentanoic acid | C11H13N3O4S | Antibacterial (inhibits bacterial growth) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
